2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester
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Description
“2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester” is a complex organic compound. It is a derivative of thiophene, a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom . The compound also contains a bromo group attached to the thiophene ring, a vinyl group, a methoxy group, and a benzoic acid methyl ester group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiophene ring, the introduction of the bromo and vinyl groups, and the attachment of the methoxy and benzoic acid methyl ester groups. Protodeboronation of pinacol boronic esters, a process that is not well developed, could potentially be used in the synthesis . This process involves a radical approach and can be paired with a Matteson–CH2– homologation .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The thiophene ring would form the core of the molecule, with the bromo and vinyl groups attached at the 2-position. The 6-methoxy-benzoic acid methyl ester group would likely be attached to the vinyl group .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the bromo group could be replaced by other groups in a substitution reaction . The vinyl group could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the bromo group would likely make the compound relatively heavy and possibly increase its reactivity . The methoxy group could potentially increase the compound’s solubility in organic solvents .Scientific Research Applications
- Role of the Compound : The compound acts as an organoboron reagent in SM coupling reactions. It participates in transmetalation, where it transfers its nucleophilic organic group to palladium, forming new carbon–carbon bonds .
- Applications :
- Role of the Compound : Methyl 5-Bromo-2-thiophenecarboxylate is used as a reagent in the synthesis of trisubstituted isoxazole derivatives, which act as novel nonsteroidal antagonists of FXR .
- Organic Semiconductors : Thiophene-mediated molecules contribute to organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Suzuki–Miyaura Coupling
Farnesoid X Receptor (FXR) Antagonists
Corrosion Inhibitors and Organic Semiconductors
Protodeboronation Reactions
properties
IUPAC Name |
methyl 2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-6-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3S/c1-18-12-5-3-4-10(14(12)15(17)19-2)6-7-11-8-9-13(16)20-11/h3-9H,1-2H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRJURMYJYMOGC-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)C=CC2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1C(=O)OC)/C=C/C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester |
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